molecular formula C21H22N2 B12893803 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline CAS No. 918892-43-0

3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline

Cat. No.: B12893803
CAS No.: 918892-43-0
M. Wt: 302.4 g/mol
InChI Key: PUZFEYFPGAPQQU-UHFFFAOYSA-N
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Description

3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline consists of an imidazole ring fused to an isoquinoline ring, with isobutyl and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclocondensation of appropriate precursors. One common method is the cyclocondensation of α-benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride . This reaction proceeds under mild conditions and results in the formation of the desired imidazoisoquinoline core.

Industrial Production Methods

Industrial production methods for 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoisoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives with varying degrees of saturation.

Scientific Research Applications

3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is unique due to its specific substitution pattern and the combination of an imidazole and isoquinoline ring

Properties

CAS No.

918892-43-0

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

3-(2-methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C21H22N2/c1-15(2)14-19-20(17-9-4-3-5-10-17)22-21-18-11-7-6-8-16(18)12-13-23(19)21/h3-11,15H,12-14H2,1-2H3

InChI Key

PUZFEYFPGAPQQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C2N1CCC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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